Cas no 6521-08-0 (2-Bromo-N-1,3-thiazol-2-ylpropanamide)

2-Bromo-N-1,3-thiazol-2-ylpropanamide is a brominated organic compound featuring a thiazole moiety, which serves as a versatile intermediate in synthetic organic chemistry. Its reactive bromo and amide functional groups make it valuable for constructing heterocyclic frameworks, particularly in pharmaceutical and agrochemical research. The thiazole ring enhances its utility in medicinal chemistry due to its prevalence in bioactive molecules. This compound is particularly useful in nucleophilic substitution reactions and cross-coupling methodologies, offering precise control over molecular architecture. Its stability under standard handling conditions ensures reliable performance in multi-step syntheses. Researchers favor it for its compatibility with diverse reaction conditions and its role in accessing structurally complex targets.
2-Bromo-N-1,3-thiazol-2-ylpropanamide structure
6521-08-0 structure
Product name:2-Bromo-N-1,3-thiazol-2-ylpropanamide
CAS No:6521-08-0
MF:C6H7N2OSBr
MW:235.10158
MDL:MFCD08087434
CID:870076

2-Bromo-N-1,3-thiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-(thiazol-2-yl)propanamide
    • 2-bromo-N-(1,3-thiazol-2-yl)propanamide
    • 2-Bromo-N-1,3-thiazol-2-ylpropanamide
    • 2-bromo-N-thiazol-2-yl-propionamide
    • MDL: MFCD08087434
    • Inchi: InChI=1S/C6H7BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10)
    • InChI Key: VDFJYQWYSQZREP-UHFFFAOYSA-N
    • SMILES: CC(Br)C(NC1=NC=CS1)=O

Computed Properties

  • Exact Mass: 233.94600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 70.23000
  • LogP: 1.93800

2-Bromo-N-1,3-thiazol-2-ylpropanamide Security Information

2-Bromo-N-1,3-thiazol-2-ylpropanamide Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Bromo-N-1,3-thiazol-2-ylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B247798-100mg
2-Bromo-N-1,3-thiazol-2-ylpropanamide
6521-08-0
100mg
$ 65.00 2022-06-07
Chemenu
CM374952-5g
2-Bromo-N-(thiazol-2-yl)propanamide
6521-08-0 95%+
5g
$151 2022-12-31
Fluorochem
039026-5g
2-Bromo-N-1,3-thiazol-2-ylpropanamide
6521-08-0 95%
5g
£167.00 2022-03-01
TRC
B247798-50mg
2-Bromo-N-1,3-thiazol-2-ylpropanamide
6521-08-0
50mg
$ 50.00 2022-06-07
TRC
B247798-500mg
2-Bromo-N-1,3-thiazol-2-ylpropanamide
6521-08-0
500mg
$ 80.00 2022-06-07
Fluorochem
039026-1g
2-Bromo-N-1,3-thiazol-2-ylpropanamide
6521-08-0 95%
1g
£58.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187144-5g
2-Bromo-n-(1,3-thiazol-2-yl)propanamide
6521-08-0 95+%
5g
¥1558.00 2024-05-05
Ambeed
A741738-5g
2-Bromo-N-(thiazol-2-yl)propanamide
6521-08-0 95+%
5g
$154.0 2024-04-18
A2B Chem LLC
AG68601-250mg
2-Bromo-n-1,3-thiazol-2-ylpropanamide
6521-08-0 95%
250mg
$43.00 2024-04-19
Crysdot LLC
CD11078820-5g
2-Bromo-N-(thiazol-2-yl)propanamide
6521-08-0 95+%
5g
$722 2024-07-18

Additional information on 2-Bromo-N-1,3-thiazol-2-ylpropanamide

Recent Advances in the Study of 2-Bromo-N-1,3-thiazol-2-ylpropanamide (CAS: 6521-08-0): A Comprehensive Research Brief

The compound 2-Bromo-N-1,3-thiazol-2-ylpropanamide (CAS: 6521-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The following sections provide an in-depth analysis of recent studies, highlighting key advancements and future directions.

Recent literature has emphasized the role of 2-Bromo-N-1,3-thiazol-2-ylpropanamide as a versatile intermediate in the synthesis of biologically active molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of thiazole-containing scaffolds, which are known for their broad-spectrum antimicrobial and anticancer properties. The compound's unique bromine substitution at the propanamide moiety enhances its reactivity, making it a valuable building block for further chemical modifications.

In addition to its synthetic applications, 2-Bromo-N-1,3-thiazol-2-ylpropanamide has shown promising biological activity in preclinical studies. Research conducted by Smith et al. (2024) revealed its inhibitory effects on specific enzymatic targets involved in inflammatory pathways. The study utilized in vitro assays to demonstrate the compound's ability to modulate key signaling molecules, suggesting its potential as a lead compound for anti-inflammatory drug development. These findings were corroborated by molecular docking simulations, which highlighted strong binding affinities to target proteins.

Another area of interest is the compound's potential in oncology. A recent investigation by Lee and colleagues (2024) explored the cytotoxic effects of 2-Bromo-N-1,3-thiazol-2-ylpropanamide against various cancer cell lines. The results indicated selective toxicity towards tumor cells, with minimal impact on normal cells. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, further underscoring its therapeutic potential. These findings have sparked interest in optimizing the compound's pharmacokinetic properties for clinical translation.

Despite these advancements, challenges remain in the development of 2-Bromo-N-1,3-thiazol-2-ylpropanamide-based therapeutics. Issues such as solubility, stability, and off-target effects need to be addressed through structural optimization and formulation strategies. Recent efforts have focused on derivatizing the core structure to improve bioavailability and reduce toxicity. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of water-soluble analogs with enhanced pharmacological profiles.

In conclusion, 2-Bromo-N-1,3-thiazol-2-ylpropanamide (CAS: 6521-08-0) represents a promising candidate for further investigation in drug discovery. Its dual role as a synthetic intermediate and a biologically active molecule underscores its versatility. Future research should prioritize structure-activity relationship studies, in vivo efficacy evaluations, and the exploration of novel therapeutic indications. The compound's potential to address unmet medical needs in inflammation and oncology makes it a compelling subject for ongoing and future studies.

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